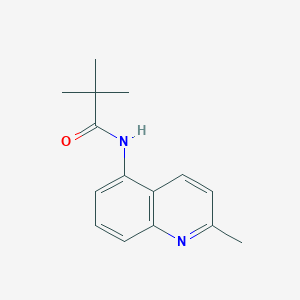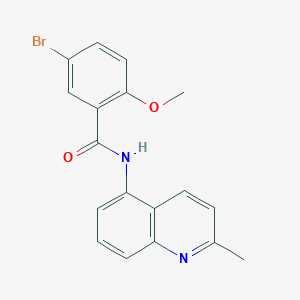![molecular formula C16H22ClN3O2S B278073 N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea, also known as CMPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. In cancer research, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. In inflammation research, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In infectious disease research, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has been shown to inhibit viral replication by targeting viral enzymes and proteins.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has been shown to induce apoptosis and inhibit cell growth and migration. In inflammation research, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has been shown to reduce inflammation and oxidative stress. In infectious disease research, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has been shown to inhibit viral replication and reduce viral load.
实验室实验的优点和局限性
One advantage of using N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea in lab experiments is its accessibility and relatively low cost compared to other compounds. N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has also been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea is its limited solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea research. In cancer research, further studies are needed to determine the optimal dosage and administration of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea for different types of cancer. In inflammation research, more studies are needed to understand the underlying mechanisms of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea's anti-inflammatory effects. In infectious disease research, more studies are needed to determine the efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea against different viruses and to optimize its antiviral activity. Additionally, more studies are needed to explore the potential of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea in combination therapy with other compounds.
合成方法
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with 2,2-dimethylpropanoic acid chloride in the presence of triethylamine. The resulting product is then treated with thiourea to yield N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea. The synthesis method has been optimized to improve yield and purity, making N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea more accessible for scientific research.
科学研究应用
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. In cancer research, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has also shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea has demonstrated antiviral activity against several viruses, including influenza and herpes simplex virus.
属性
分子式 |
C16H22ClN3O2S |
|---|---|
分子量 |
355.9 g/mol |
IUPAC 名称 |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H22ClN3O2S/c1-16(2,3)14(21)19-15(23)18-11-4-5-13(12(17)10-11)20-6-8-22-9-7-20/h4-5,10H,6-9H2,1-3H3,(H2,18,19,21,23) |
InChI 键 |
WGHKQRDPGWVYGT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
规范 SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B277991.png)
![2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277994.png)
![2-(4-chlorophenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277995.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277996.png)
![4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277997.png)
![4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277998.png)
![4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278001.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)
![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)
